Bariumpropionat

Description

Historical Perspectives on Propionate (B1217596) Compounds and Barium Chemistry

The study of propionate compounds dates back to the 19th century, with early chemists like Pierre and Puchot investigating propionic acid and its salts. cnic.edu.cu Their work laid the foundation for understanding the basic chemistry of these organic compounds. Barium itself was discovered by Carl Wilhelm Scheele in 1772 and first isolated by Humphry Davy in 1808. americanelements.com The initial interest in barium compounds was largely due to the unique phosphorescent properties of barium sulfate (B86663). americanelements.com

Early investigations into barium propionate primarily focused on its fundamental properties, such as solubility. acs.org For instance, the work of Pierre and Puchot in 1873 mentioned the preparation of barium propionate, noting it contained one equivalent of water per equivalent of the salt and was useful for preparing other propionates through double decomposition reactions. cnic.edu.cu Later studies in the early 20th century continued to explore its physical characteristics. acs.org However, for a significant period, barium propionate remained a relatively obscure compound in the broader field of chemistry.

A notable early structural study on a related compound, dicalcium barium propionate [Ca₂Ba(C₂H₅COO)₆], was conducted in the 1930s. iucr.orgacs.orgacs.org These initial analyses determined the metal positions, revealing that the barium atoms form a diamond-like arrangement with calcium atoms situated tetrahedrally around them. iucr.org

Significance of Barium Propionate in Advanced Chemical Sciences

The contemporary significance of barium propionate stems largely from its role as a precursor in the synthesis of advanced materials. csic.esresearchgate.netnih.gov Specifically, it is a key component in chemical solution deposition (CSD) methods for producing thin films of complex oxides. csic.esnih.govcore.ac.uk

One of the most prominent applications is in the fabrication of high-temperature superconductors, such as Yttrium Barium Copper Oxide (YBCO). csic.esnih.gov The use of fluorine-free precursors like barium propionate is advantageous in these synthesis routes. csic.esnih.gov Research has shown that the thermal decomposition of barium propionate is a critical step in forming the desired final oxide material. csic.esresearchgate.net Under inert atmospheres, it decomposes via a radical pathway to produce barium carbonate and 3-pentanone (B124093). csic.esresearchgate.net In the presence of oxygen, an oxidative degradation mechanism occurs at lower temperatures. researchgate.net

The crystal structure of barium propionate has also been a subject of detailed investigation. While a mixed barium-acetato-propionate complex was described earlier, the pure barium propionate structure was reported more recently. acs.orgcsic.es Understanding the crystal structure is crucial for predicting and controlling the properties of materials derived from it. For instance, studies on dicalcium barium propionate have revealed complex phase transitions and disorder within the crystal lattice. iucr.orgscispace.com

Current Research Trajectories and Future Directions for Barium Propionate

Current research on barium propionate is multifaceted, exploring its synthesis, thermal behavior, and applications in greater detail. Scientists are developing cost-effective and facile methods for synthesizing high-purity barium propionate powders, which are essential for creating homogeneous precursor solutions for thin-film deposition. nih.govacs.org

A significant area of investigation is the thermal decomposition pathway of barium propionate, both as a pure compound and in combination with other metal propionates. csic.esacs.orgcsic.es Techniques such as thermogravimetry coupled with Fourier-transform infrared spectroscopy (TG-FTIR) and evolved gas analysis-mass spectrometry (EGA-MS) are being employed to identify the volatile byproducts and intermediate phases formed during pyrolysis. csic.es These studies have revealed that the decomposition mechanism can be influenced by the atmosphere (inert vs. oxidizing) and the physical form of the sample (powder vs. film). csic.esresearchgate.net For example, in an oxidative atmosphere, the decomposition of barium propionate films yields barium carbonate along with the evolution of propionic acid, CO₂, and acetaldehyde (B116499). acs.org An intermediate barium oxalate (B1200264) (BaC₂O₄) species has also been observed. acs.orgacs.orgcsic.es

Future research is likely to focus on several key areas:

Optimization of Precursor Solutions: Further refinement of barium propionate-based precursor solutions for CSD to achieve even greater control over the microstructure and properties of the resulting thin films. nih.gov This includes studying the aging of these solutions and its effect on the final material. researchgate.net

Novel Material Synthesis: Exploring the use of barium propionate as a precursor for other functional materials beyond superconductors, such as ferroelectric films like BaTiO₃. researchgate.net

Understanding Complex Interactions: Investigating the complex chemical interactions that occur in multi-component precursor systems containing barium propionate and other metal carboxylates. acs.org The formation of non-equilibrium phases during the decomposition of these mixtures is a critical area of study. acs.org

The continued exploration of barium propionate's fundamental chemistry and its application as a building block for advanced materials promises to yield new insights and technological advancements.

Interactive Data Tables

Table 1: Properties of Barium Propionate

| Property | Value | Reference |

|---|---|---|

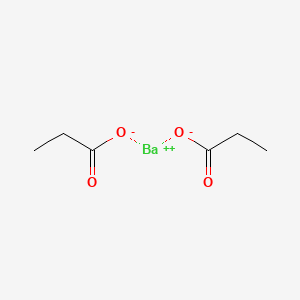

| Chemical Formula | Ba(C₂H₅COO)₂ | General |

| Molar Mass (Monohydrate) | 301.48 g/mol | drugfuture.com |

| Appearance | Powder | drugfuture.com |

Table 2: Thermal Decomposition Products of Barium Propionate

| Atmosphere | Main Volatile Products | Solid Residue | Reference |

|---|---|---|---|

| Inert | 3-Pentanone, Acetone (B3395972) (traces) | Barium Carbonate (BaCO₃) | csic.es |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10BaO4 |

|---|---|

Molecular Weight |

283.47 g/mol |

IUPAC Name |

barium(2+);propanoate |

InChI |

InChI=1S/2C3H6O2.Ba/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

OWLGVZDNMSNYSA-UHFFFAOYSA-L |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Bariumpropionat

Conventional Laboratory Synthesis Approaches for Bariumpropionat

Traditional synthesis of barium propionate (B1217596) is typically performed in a laboratory setting using well-established solution-phase reactions. These methods are reliable and allow for controlled production of the compound.

The most common method for synthesizing barium propionate involves the reaction of a barium salt with propionic acid in a suitable solvent. One established pathway is the reaction of barium hydroxide (B78521) with propionic acid. wikipedia.org Another frequently used precursor is barium carbonate, which reacts with propionic acid in a mixture of distilled water. wikipedia.org This reaction begins as a highly foamy, white solution and is stirred vigorously for approximately 24 hours to ensure completion. wikipedia.org

Alternatively, barium acetate (B1210297) can be used as the starting material. However, research indicates that when barium acetate is dissolved in propionic acid, a complete conversion to barium propionate is not always guaranteed. chemie-schule.de Even with an excess of propionic acid, the reaction often yields a mixed acetato-propionate complex, specifically identified as [Ba7(CH3CH2COO)10(CH3COO)4·5H2O]. chemie-schule.de This incomplete conversion can be a significant factor in applications where high purity of barium propionate is essential. chemie-schule.de

After the reaction, excess solvent is typically removed using a rotary evaporator, resulting in a transparent gel. wikipedia.org To obtain the solid product, crystallization can be induced by cooling the gel, for instance, in an ice bath. wikipedia.org Barium propionate is known to form several hydrates, including a monohydrate, trihydrate, and hexahydrate. wikipedia.org

| Barium Precursor | Reagent | Solvent System | Reaction Conditions | Product Form / Notes | Reference |

|---|---|---|---|---|---|

| Bariumhydroxid (Barium Hydroxide) | Propionsäure (Propionic Acid) | Aqueous | Direct reaction | Forms this compound and water | wikipedia.org |

| Bariumcarbonat (Barium Carbonate) | Propionsäure (Propionic Acid) | Water | Vigorous stirring for 24 hours at room temperature | Initially a foamy solution, yields a transparent gel after solvent evaporation. Solid obtained via cooling. | wikipedia.org |

| Bariumacetat (Barium Acetate) | Propionsäure (Propionic Acid) | Methanol | Stepwise addition of reagents | Often results in a mixed Barium acetato-propionate complex, not pure this compound. chemie-schule.de | chemie-schule.deresearchgate.net |

Solid-state synthesis involves reactions between solid reactants at elevated temperatures, often without the use of solvents. This technique is a common route for the production of various inorganic materials, such as ceramics and perovskites. However, in the context of preparing pure barium propionate, dedicated solid-state synthetic routes are not prominently featured in the available scientific literature.

Studies involving barium propionate in the solid state primarily focus on its thermal decomposition. When heated to approximately 460°C, solid barium propionate decomposes to form 3-Pentanone (B124093) and barium carbonate. wikipedia.org This decomposition is a key characteristic of the solid material but is distinct from a synthetic route to produce it. While solid-state methods are crucial for creating complex oxides from precursors, their application for the direct synthesis of barium propionate from simpler solid starting materials is not a well-documented approach.

Advanced and Green Chemistry Synthesis of this compound

Reflecting a global shift towards sustainable technology, research into the synthesis of chemical compounds is increasingly focused on "green" principles, which aim to reduce waste, lower energy consumption, and avoid hazardous substances. umweltbundesamt.atingenieur.de

Mechanochemistry is a branch of chemistry that utilizes mechanical energy—such as from ball milling—to induce chemical reactions, often in the absence of solvents. wista.de This technique is recognized by the IUPAC as one of the ten chemical innovations poised to change the world due to its potential for environmentally friendly synthesis. wista.de While mechanochemical methods have been successfully developed for generating other barium compounds, such as aryl barium nucleophiles from unactivated barium metal and barium titanate, specific, detailed protocols for the synthesis of barium propionate via this route are not extensively documented in current research. chemie.deretsch.de The potential for a solvent-free, solid-state mechanochemical synthesis of barium propionate remains an area for future investigation.

Strategies for a more sustainable or "greener" synthesis of barium propionate focus on cost-effectiveness, reaction efficiency, and the nature of the starting materials. A key development is the use of facile, one-pot syntheses that yield high-purity products without the need for hazardous media. wikipedia.org

One such approach involves selecting low-cost, high-purity precursors. For instance, using barium carbonate as a starting material is considered a more cost-effective and "greener" choice compared to using acetate salts, which can be significantly more expensive. wikipedia.org This method also simplifies the reaction pathway and can lead to higher purity of the final barium propionate product by avoiding the formation of mixed-salt complexes. chemie-schule.de The goal of these strategies is to create reproducible processes that are both economically viable and environmentally benign. wikipedia.org

Control of Purity and Yield in this compound Synthesis

The control of purity and yield is a critical aspect of synthesizing barium propionate, particularly for its use in advanced applications like precursors for superconducting films, where impurities can hinder performance. chemie-schule.de

Purification techniques are also crucial. After the initial synthesis, obtaining a solid product from the resulting gel is often achieved through cooling-induced crystallization. wikipedia.org The yield can be significantly affected by the purification steps. For example, in related metal propionate syntheses, the choice of washing solvent (e.g., diethyl ether) has been shown to dramatically impact the final yield. wikipedia.org For laboratory-scale purification, recrystallization is a standard method to improve the purity of the final product. wikipedia.org Thermal analysis can be used to confirm the purity of the synthesized barium propionate, as its decomposition profile is well-characterized.

| Factor | Influence on Purity | Influence on Yield | Reference |

|---|---|---|---|

| Choice of Precursor | Using BaCO₃ avoids mixed-salt impurities common with Ba(OAc)₂. Pre-synthesizing pure powders ensures higher final purity. | The stoichiometry and completeness of the reaction with the chosen precursor affect the theoretical maximum yield. | chemie-schule.dechemie-schule.de |

| Reaction Conditions | Sufficient reaction time (e.g., 24h) ensures complete conversion, preventing unreacted starting materials from contaminating the product. | Optimized conditions (time, temperature, stirring) maximize the conversion of reactants to product. | wikipedia.org |

| Purification Method | Recrystallization removes soluble impurities. Proper washing removes residual reagents. | Product loss is possible during filtration, washing, and transfer steps. The choice of solvent for washing can impact the amount of product recovered. | wikipedia.orgwikipedia.org |

| Product Isolation | Ensuring complete removal of solvents and by-products is key. The formation of specific hydrates can be controlled by drying conditions. | Efficient crystallization or precipitation from the reaction solution is critical for maximizing the recovery of the solid product. | wikipedia.org |

Elucidation of Reaction Mechanisms Involving Bariumpropionat

Fundamental Reaction Pathways and Intermediates of Barium Propionate (B1217596)

The reaction pathways of barium propionate are significantly influenced by the surrounding atmosphere and temperature. The most extensively studied reaction is its thermal decomposition, which proceeds differently in inert and oxidizing environments.

In an inert atmosphere, such as nitrogen, the thermal decomposition of barium propionate primarily follows a radical pathway at temperatures above 400°C. researchgate.net This process leads to the formation of a symmetric ketone, 3-pentanone (B124093), and barium carbonate (BaCO₃) as the main solid residue. researchgate.netresearchgate.net The reaction can be generalized for carboxylate salts as the dry distillation method for ketone synthesis. The key volatile product identified is 3-pentanone (C₂H₅COC₂H₅), with traces of acetone (B3395972) (CH₃COCH₃) also being detected, particularly if acetate (B1210297) groups are present. researchgate.netcsic.es

Ba(CH₃CH₂COO)₂ (s) → (C₂H₅)₂CO (g) + BaCO₃ (s)

In an oxidizing atmosphere, such as air or humid oxygen, the decomposition of barium propionate follows an oxidative degradation pathway, which typically occurs at lower temperatures than the radical pathway. researchgate.netresearchgate.net This process is more complex and yields a different set of products. The main volatile products released are acetaldehyde (B116499) (CH₃CHO) and carbon dioxide (CO₂). researchgate.net In the presence of humidity, propionic acid can also be a product of hydrolysis. researchgate.net

A key intermediate in the oxidative decomposition pathway is barium oxalate (B1200264) (BaC₂O₄). researchgate.net This intermediate is unstable and readily decomposes to barium carbonate at temperatures between 330 and 350°C. researchgate.net The formation of barium oxalate is a distinguishing feature of the oxidative path compared to the radical path in an inert atmosphere. The final solid product in an oxidizing atmosphere is also barium carbonate. researchgate.net

Studies on mixed-salt systems, such as barium acetate-propionate, show that the decomposition is influenced by the presence of both carboxylates, leading to a mixture of ketones (acetone and 3-pentanone) in inert atmospheres. researchgate.net The thermal behavior of barium propionate is also different when it is in the form of a thin film compared to a powder, with films generally decomposing at lower temperatures in oxidizing atmospheres due to more efficient gas exchange. researchgate.net

Kinetic and Thermodynamic Aspects of Barium Propionate Transformations

Detailed kinetic and thermodynamic parameters for the decomposition of pure barium propionate are not extensively documented in publicly available literature. However, analyses of its thermal decomposition provide some insights into these aspects. The decomposition processes, both in inert and oxidizing atmospheres, are endothermic, as indicated by differential thermal analysis (DTA). researchgate.net

One piece of thermodynamic data available is the enthalpy of fusion for barium propionate, which has been reported as 14 kJ/mol. chemister.ru This value pertains to the phase transition from solid to liquid and not the decomposition reaction itself.

Catalytic Roles and Mechanisms of Barium Propionate-Derived Species

While barium propionate itself is not widely cited as a direct catalyst, its derived species and other barium compounds exhibit significant catalytic activity in various organic transformations. Barium propionate often serves as a precursor for the synthesis of these catalytically active materials.

Homogeneous Catalysis

In the realm of homogeneous catalysis, barium complexes have been investigated for several reactions. While specific examples detailing the catalytic cycle of a barium propionate-derived species are scarce, the broader family of alkaline-earth metal complexes, including those of barium, are known to catalyze reactions such as hydroamination, hydrophosphination, and polymerization. iaea.orgrsc.org For instance, barium amide complexes have shown high activity in the hydrogenation of challenging alkenes and even arenes. csic.es The mechanism often involves the formation of a metal-hydride species which then participates in the catalytic cycle.

In the context of glucose conversion to lactic acid, barium hydroxide (B78521) has been shown to be an effective soluble base catalyst. acs.org The mechanism involves the complexation of the barium ion with the substrate, which polarizes the molecule and facilitates bond cleavage. acs.orgkisti.re.kr

Heterogeneous Catalysis

Barium propionate is more commonly associated with the preparation of heterogeneous catalysts. For example, it is used as a precursor in solutions for creating ceramic films like barium titanate (BaTiO₃) and high-temperature superconductors such as YBa₂Cu₃O₇-δ (YBCO), which can have catalytic applications. researchgate.net

Barium-containing materials are known to act as heterogeneous catalysts in several industrial processes:

Transesterification: Barium-containing titanates have been used as catalysts for the transesterification of palm cooking oil to produce biodiesel. d-nb.info The catalytic activity is linked to the basic sites on the catalyst surface.

Hydrogenation: Metallic barium, which can be formed from the decomposition of barium salts, is a highly active hydrogenation catalyst for a variety of unsaturated compounds. nih.govchemistryviews.org A proposed mechanism involves a dual-site catalysis where both metallic barium and in-situ formed barium hydride participate in the reaction. nih.gov

Decarboxylation: Barium hexa-aluminate (BHA), which can be synthesized using a barium salt precursor, has been developed as a catalyst for the decarboxylation of biomass-derived itaconic acid to produce methacrylic acid. epo.orglookchem.com The high surface area and moderate basicity of the BHA catalyst are believed to promote the decarboxylation reaction. lookchem.com

Dry Reforming of Methane: Barium-promoted nickel catalysts supported on yttria-zirconia have been shown to be effective for the production of syngas (H₂/CO) via the dry reforming of methane. acs.org The barium promoter helps in stabilizing the cubic phase of zirconia and enhances the catalyst's basicity, which can mitigate coke formation. acs.org

The general mechanism in heterogeneous catalysis involving barium compounds often relates to the basicity of the barium species (e.g., BaO or BaCO₃ formed from decomposition) or the synergistic interaction between barium and another active metal.

Photochemical and Radiolytic Reaction Mechanisms

There is a significant lack of specific research on the photochemical and radiolytic reaction mechanisms of barium propionate. The available literature focuses on related compounds, from which some potential behaviors can be inferred, but direct experimental evidence for barium propionate is missing.

Photochemistry: Photochemical reactions are initiated by the absorption of light. acs.org The photochemistry of metal carboxylates often involves a ligand-to-metal charge transfer (LMCT) as the primary photochemical process. For example, the photolysis of iron(III) and copper(II) propionate solutions has been studied, showing that the reaction pathways are heavily influenced by the metal ion. chemister.ru In the presence of Fe(III), the photolysis of propionic acid leads to decarboxylation and the formation of ethyl radicals. chemister.ru In the case of Cu(II), ethylene (B1197577) is a major product. chemister.ru While these studies provide a framework for understanding the potential photochemistry of metal propionates, the specific photochemical behavior of barium propionate has not been detailed. The photoreactivity of some aryl propionic acids has also been investigated in the context of their interaction with biomolecules. nih.gov

Radiolysis: Radiolysis involves the chemical decomposition of a substance by ionizing radiation. uwo.ca Studies on the radiolysis of other barium salts, such as barium nitrate (B79036) and barium oxalate, have been conducted. The gamma radiolysis of barium nitrate shows enhanced decomposition when dispersed in sulfate (B86663) or carbonate matrices, suggesting energy transfer mechanisms involving radical species. Current time information in Magadi, KE. The gamma irradiation of barium oxalate hemihydrate enhances its subsequent thermal decomposition rate. justia.com Research on the radiolysis of carboxylate anions in aqueous solution indicates the formation of various organic acid products. iitm.ac.in The radiolysis of solid aliphatic carboxylic acids has also been studied, revealing that the yields of carbon dioxide are dependent on the chain length and the physical state of the acid. wikipedia.org However, specific studies on the radiolytic decomposition of barium propionate, including the identification of radical intermediates and final products, are not available in the reviewed literature. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying radical species formed during radiolysis, but no such studies on barium propionate were found. bruker.com

Advanced Structural Characterization and Solid State Analysis of Bariumpropionat

Crystallographic Investigations of Bariumpropionat

Crystallography is the cornerstone for determining the precise atomic structure of crystalline solids like this compound. Through X-ray diffraction techniques, the arrangement of atoms in the crystal lattice can be mapped, providing fundamental information on bond lengths, angles, and crystal symmetry.

Single-crystal X-ray diffraction (SC-XRD) offers the most definitive structural elucidation. A recently reported structure of pure this compound, Ba(CH₃CH₂COO)₂, reveals a complex three-dimensional network. csic.es The analysis was performed using a Bruker APEX-II CCD diffractometer with Mo Kα radiation. csic.es

The compound crystallizes in the monoclinic P2₁/n space group. csic.es Its structure is characterized by the presence of seven crystallographically independent barium(II) centers. csic.es These centers exhibit varied coordination environments, with one [BaO₈] core, five [BaO₉] cores, and one [BaO₁₀] core, leading to coordination numbers of 8, 9, and 10, respectively. csic.es This arrangement forms a distorted honeycomb-like 3D lattice. csic.es

In contrast, related mixed-cation or mixed-anion propionate (B1217596) structures show different crystallographies. For example, dicalcium barium propionate, Ca₂Ba(C₂H₅COO)₆, is cubic with the space group Fd3m at room temperature. iucr.org Another study identified a novel barium acetato-propionate complex, [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O], which forms a three-dimensional channel-type polymer. researchgate.net

Table 1: Single-Crystal Crystallographic Data for this compound and Related Compounds

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| This compound | Ba(C₃H₅O₂)₂ | Monoclinic | P2₁/n | Seven independent Ba(II) centers with coordination numbers 8, 9, and 10, forming a 3D lattice. csic.es | csic.es |

| Dicalcium Barium Propionate | Ca₂Ba(C₂H₅COO)₆ | Cubic | Fd3m | Room-temperature cubic structure with disordered propionate molecules. iucr.org | iucr.org |

| Barium Acetato-Propionate Hydrate | [Ba₇(CH₃CH₂COO)₁₀(CH₃COO)₄·5H₂O] | Not Specified | Not Specified | Three-dimensional channel-type polymer. researchgate.net | researchgate.net |

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification and for studying structural changes as a function of temperature or pressure. For this compound and related compounds, PXRD is crucial for confirming the crystalline phases formed during synthesis and for investigating phase transitions. researchgate.netresearchgate.net

In the study of dicalcium barium propionate, temperature-controlled powder X-ray diffraction was used to calculate the volume change across its phase transition, which was found to be approximately 2.2%. cam.ac.uk Diffuse X-ray scattering studies on this compound indicated correlations between the propionate groups along the <110> direction. iucr.orgiucr.org These correlations suggest the presence of ordered domains that are elongated along the rigaku.com direction. iucr.org

PXRD analysis of the thermal decomposition products of this compound shows the formation of Barium Carbonate (BaCO₃) as an intermediate phase before the final oxide is formed at higher temperatures. researchgate.net Rietveld analysis, a method for refining crystal structure information from powder diffraction data, is a powerful tool for obtaining quantitative phase analysis and precise lattice parameters for such materials. ekb.egnist.gov

Spectroscopic Probing of this compound Structure and Bonding

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational modes of molecules and the electronic states of atoms.

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the coordination of the propionate ligand to the barium cation. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to the coordination mode.

The IR spectrum of this compound is available in the NIST Chemistry WebBook, showing characteristic absorption bands for the propionate group. researchgate.net In studies of related metal propionates, the coordination of the propionate ligands has been investigated using Fourier Transform Infrared Spectroscopy (FT-IR). researchgate.netresearchgate.net For instance, in a yttrium propionate complex, FT-IR spectra helped in modeling the coordination environment, identifying bridging and chelating propionate groups. researchgate.net

For metal carboxylates in general, the separation between the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group can indicate the coordination mode (e.g., unidentate, bidentate chelating, or bridging). In barium-containing materials, FT-IR can identify vibrations associated with Ba-O bonds and other functional groups present. mdpi.comspectroscopyonline.com The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes may be active in one technique but not the other. huji.ac.il

Table 2: Representative IR Absorption Bands for Propionates and Related Species

| Wavenumber (cm⁻¹) | Assignment | Compound/Functional Group | Reference |

|---|---|---|---|

| ~3300 | N-H Stretch | Polyamide (for comparison) | huji.ac.il |

| 2700-3100 | C-H Stretch | Propionate group | huji.ac.il |

| ~1650 | Amide I | Polyamide (for comparison) | huji.ac.il |

| ~1550 | Amide II | Polyamide (for comparison) | huji.ac.il |

| ~1421-1458 | COO⁻ Stretch/Bend | Barium Titanate with carboxylate residues | mdpi.com |

| ~860 | COO⁻ Bend / Metal-Oxygen Stretch | Barium Titanate with carboxylate residues | mdpi.com |

NMR spectroscopy probes the local chemical environment of specific atomic nuclei. For this compound, both ¹H and ¹³C NMR can provide information about the propionate ligand, while ¹³⁵Ba and ¹³⁷Ba NMR could, in principle, probe the barium centers directly.

However, barium NMR is challenging due to the low sensitivity and large quadrupole moments of both NMR-active barium isotopes (¹³⁵Ba and ¹³⁷Ba), which result in very broad signals. tandfonline.com Consequently, barium NMR is rarely used, and there are no specific high-resolution NMR data reported for the barium centers in this compound. tandfonline.com

In contrast, ¹H NMR has been effectively used to study the dynamics of the propionate groups in the related compound dicalcium barium propionate. researchgate.net These studies, performed at a Larmor frequency of 300 MHz, investigated the spin-lattice (T₁) and spin-spin (T₂) relaxation times to understand the dynamics of the C₂H₅ groups near phase transitions. researchgate.netthermofisher.com The results indicated that slow motions of these ethyl groups are responsible for one of the low-temperature phase transitions. researchgate.netthermofisher.com

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements on the surface of a material. aps.org For this compound, XPS can be used to analyze the core level spectra of Ba, C, and O.

While specific XPS studies on pure this compound are not widely available, data from other barium compounds can provide insight. The Ba 3d core level spectrum typically shows two spin-orbit components, Ba 3d₅/₂ and Ba 3d₃/₂. ulaval.ca The binding energy of these peaks is sensitive to the chemical environment of the barium ion. For example, in YBa₂Cu₃O₇₋ᵟ, the Ba 3d₅/₂ peak at ~780.4 eV was attributed to Ba²⁺ ions bonded to carbonate or hydroxyl groups, while a peak at ~778.9 eV was assigned to Ba²⁺ in the oxide lattice. ulaval.ca This demonstrates the ability of XPS to distinguish between different chemical states of barium.

The O 1s spectrum can help differentiate between oxygen atoms in the carboxylate group and any surface-adsorbed oxygen or hydroxide (B78521) species. Similarly, the C 1s spectrum can distinguish between the carbons of the ethyl group and the carboxylate carbon. This detailed chemical state information makes XPS a valuable tool for assessing the purity and surface chemistry of this compound powders and films. aps.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a pivotal analytical technique for elucidating the molecular structure of compounds by measuring the mass-to-charge ratio of ionized molecules. In the context of barium propionate, mass spectrometry, often coupled with thermogravimetry (TG-MS), provides insights into its decomposition pathways and the volatile species released, which indirectly helps confirm its structure.

When subjected to thermal decomposition in an inert atmosphere, metal propionate salts, including barium propionate, have been shown to follow a radical-driven decomposition pathway. This process typically yields a symmetrical ketone, 3-pentanone (B124093), and carbon dioxide, leading to the formation of barium carbonate. researchgate.net Studies combining thermogravimetry with mass spectrometry (TG-MS) have identified the evolved gases during the decomposition of barium propionate. In an inert atmosphere, the primary volatile products are 3-pentanone and traces of acetone (B3395972), without the evolution of CO2. csic.es However, when decomposition occurs in the presence of air, the process involves oxidative degradation, releasing CO2, 3-pentanone, and acetone as it converts to barium carbonate. csic.es

In some cases, particularly when barium propionate is synthesized from barium acetate (B1210297) in propionic acid, a mixed acetato-propionate complex can form. researchgate.net The thermal decomposition of this mixed salt in air, as analyzed by TG-MS, shows an initial small mass loss associated with CO2 release, followed by the evolution of 3-pentanone (identified by m/z=57), CO2 (m/z=44), and acetone (m/z=43 and 58). csic.es

Evolved Gas Analysis (EGA) using both mass spectrometry and Fourier-transform infrared spectroscopy (FTIR) has been instrumental in characterizing the decomposition reactions and confirming the nature of the volatile products, which is essential for understanding the initial molecular structure of the barium salt. csic.es

Table 1: Key Mass Spectrometry Findings for Barium Propionate Decomposition

| Analytical Technique | Atmosphere | Major Volatile Products Detected | Reference |

| TG-MS | Inert | 3-Pentanone, Acetone | csic.es |

| TG-MS | Air | 3-Pentanone, Carbon Dioxide, Acetone | csic.es |

| EGA-MS | Not Specified | Characterized adsorption on nanoparticle surfaces | udg.edu |

| DTA-TG-MS | Air | Characterized thermal decomposition of precursor | researchgate.net |

Microscopic and Morphological Characterization of this compound

The microscopic and morphological analysis of barium propionate, particularly in the context of its use as a precursor in thin film deposition, is crucial for understanding its solid-state properties and how they influence the final product's characteristics.

Electron Microscopy (SEM, TEM) for Nanostructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the microstructure, grain size, and morphology of materials at the nanoscale.

SEM analysis has been employed to evaluate the grain size of synthesized barium propionate powders. nih.govacs.org For instance, in the synthesis of precursors for superconducting films, the grain size of the metal propionates is a critical parameter. Copper propionate, a related compound used alongside barium propionate, was found to have an average grain size of 100 μm, which could be reduced by mechanical grinding to enhance solubility. acs.orgcsic.es The morphology of films derived from barium propionate-containing solutions has been extensively studied. SEM has been used to assess the surface morphology and particle size distribution of pyrolyzed films, revealing that process conditions like low-vacuum pyrolysis can significantly suppress the final particle size to less than 50 nm. mdpi.com

TEM analysis provides higher resolution images and is used to investigate the nanostructure of films. In studies of YBCO superconducting films derived from propionate precursors, TEM has been used to analyze the microstructure of the precursor films. nih.gov For example, HAADF-STEM (High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy) images have revealed how additives can completely alter the microstructure of the resulting film. nih.gov Furthermore, cross-sectional TEM analysis is used to measure film thickness and observe the crystalline phases present. tdx.cat

Table 2: Electron Microscopy Data for Barium Propionate and Derived Materials

| Microscopy Technique | Material Analyzed | Key Findings | Reference |

| SEM | Barium Propionate Powder | Evaluation of grain size | nih.govacs.org |

| SEM | Pyrolyzed YBCO Film | Particle size distribution analysis; particles < 50 nm | mdpi.com |

| TEM | YBCO Precursor Film | Revealed adverse effects of excess MEA on microstructure | nih.gov |

| STEM-EELS | YBCO Precursor Film | Cross-sectional analysis of thermal decomposition evolution | acs.org |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to measure the surface topography of materials with nanoscale precision. It is particularly useful for characterizing the surface roughness and morphology of thin films.

In the context of materials science, AFM has been utilized to study the microstructure of composite films where barium propionate is a precursor component. researchgate.net For instance, the surface microstructure of YBCO + BHO/STO composite films was analyzed by AFM to understand the effects of secondary-phase additions on the epitaxial growth. researchgate.net AFM is also used to assess the evolving size and density of nano-islands on substrates used for growing films from propionate-based solutions. researchgate.net The technique provides quantitative data on surface roughness, which is a critical parameter for many thin-film applications. In studies of superconducting films, AFM has been used to characterize the morphology of the as-deposited films. acs.org

Table 3: AFM Findings for Surfaces Derived from Barium Propionate Precursors

| Material Analyzed | Purpose of AFM Analysis | Key Observation | Reference |

| YBCO + BHO/STO Composite Films | Analyze surface microstructure and texture | Assessed the effect of STO microarray interface | researchgate.net |

| YBCO Films on LMO cap layers | Assess evolving size and density of nano-islands | Characterized nano-island dimensions | researchgate.net |

| As-deposited YBCO Films | Morphological characterization | Investigated film surface topography | acs.org |

| REBCO films | Characterization of solutions | Analysis of film morphology | tdx.cat |

Theoretical and Computational Studies on Bariumpropionat

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed quantum chemical calculations, which are fundamental to understanding the electronic behavior and stability of a compound, appear to be limited for barium propionate (B1217596). Such studies are crucial for predicting molecular geometry, vibrational frequencies, and reaction energetics.

Density Functional Theory (DFT) Applications

Ab Initio and Post-Hartree-Fock Methods

References to ab initio modeling are found in the context of understanding the decomposition mechanisms of metal propionates generally. These studies suggest that such methods are valuable for elucidating the volatiles evolved during pyrolysis. However, specific publications detailing ab initio or post-Hartree-Fock calculations on the ground-state electronic structure or energetics of isolated barium propionate molecules or its crystalline form are scarce. Such methods, known for their high accuracy, could provide benchmark data on the molecule's stability, ionization potential, and electron affinity.

Molecular Dynamics and Monte Carlo Simulations of Bariumpropionat Systems

Simulations that model the dynamic behavior of atoms and molecules are essential for understanding the properties of materials in condensed phases. For barium propionate, this area of research is also in its early stages.

Simulations of this compound in Condensed Phases

There is a notable lack of published molecular dynamics (MD) or Monte Carlo (MC) simulations focused specifically on barium propionate in its solid or potential liquid states. MD simulations could, for example, provide insight into the phase transitions observed in related compounds like dicalcium barium propionate by modeling the motion of the propionate groups at different temperatures. A quantitative understanding of processes such as the decomposition of barium propionate would benefit from molecular dynamics modeling to simulate the atomic-level mechanisms.

Intermolecular Interactions and Aggregation Behavior

While a comprehensive spectroscopic study has been conducted on barium propionate, which provides experimental insight into its behavior in aqueous solutions, computational studies on its intermolecular interactions and aggregation are not extensively reported. Theoretical investigations could complement such experimental work by calculating the interaction energies between barium propionate units and with solvent molecules, helping to explain its solubility and crystal packing.

Prediction of this compound Reactivity and Catalytic Pathways

Computational prediction of the reactivity and potential catalytic pathways of barium propionate is an area that remains largely unexplored. Experimental studies have detailed the radical and oxidative pathways in the pyrolysis of barium propionate-acetate salts, identifying products like acetaldehyde (B116499) and CO2. While ab initio modeling has been mentioned as a tool to understand the decomposition of metal propionates, specific computational studies that predict reaction barriers or map out the potential energy surfaces for the decomposition of pure barium propionate are not available. Such studies would be invaluable for optimizing the synthesis of functional materials from barium propionate precursors.

Computational Design and Optimization of this compound-Based Materials

While direct computational design focusing on barium propionate as a standalone functional material is not a primary area of research, theoretical and computational studies are indispensable in the design and optimization of advanced materials synthesized using barium propionate as a precursor. Its principal role is in chemical solution deposition (CSD) techniques for producing complex functional oxides, such as high-temperature superconductors. Computational modeling provides critical insights into the transformation of these precursor-based systems, enabling precise control over the synthesis process and the properties of the final material.

Detailed research findings from computational approaches focus on several key areas:

Modeling of Thermal Decomposition Pathways The conversion of barium propionate into the desired oxide material, for instance, BaO or BaCO3 as an intermediate in the synthesis of REBa₂Cu₃O₇-δ (REBCO) superconductors, involves a critical thermal decomposition (pyrolysis) step. Understanding the intricate reaction mechanisms during this process is essential for achieving pure, homogeneous final products.

Computational methods, particularly Density Functional Theory (DFT), are employed to model these decomposition pathways. DFT calculations can elucidate the electronic structure and energetics of the molecule, predicting bond-breaking sequences, reaction intermediates, and volatile byproducts. For instance, studies on related metal carboxylates show that in an oxidative atmosphere, decomposition can proceed via an oxidative degradation of the propionate groups. In the case of barium propionate, this leads to the formation of intermediates like barium oxalate (B1200264) (BaC₂O₄) before its conversion to barium carbonate (BaCO₃).

Computational models help predict the thermodynamics and kinetics of these steps, which is crucial for optimizing heating profiles in CSD processes to ensure complete and clean conversion, avoiding residual carbon contamination which can degrade the final material's performance.

Interactive Data Table: Theoretical Parameters in Barium Propionate Pyrolysis The table below illustrates the types of parameters that are determined through computational modeling to understand the thermal decomposition of precursor materials like barium propionate.

| Computational Method | Parameter Studied | Typical Focus of Investigation | Relevance to Material Design |

| Density Functional Theory (DFT) | Reaction Energetics | Calculating the enthalpy of formation for intermediates (e.g., BaC₂O₄, BaCO₃) and final products (e.g., BaO). | Predicts the most likely decomposition pathway and stable intermediate phases, guiding the choice of annealing temperatures. |

| Ab Initio Molecular Dynamics | Bond Dissociation Energy | Simulating the breaking of Ba-O and C-C bonds under thermal load to identify the initial steps of decomposition. | Provides mechanistic insight into how the propionate ligand breaks apart, influencing the release of volatile byproducts. |

| Kinetic Modeling | Activation Energy (Ea) | Determining the energy barrier for key reaction steps, such as the conversion of barium oxalate to barium carbonate. | Allows for the optimization of heating rates to control the reaction kinetics and ensure phase purity. |

Optimization of Precursor Solutions The quality of the final material, such as a superconducting thin film, is highly dependent on the homogeneity and stability of the initial precursor solution. Molecular Dynamics (MD) simulations are a powerful tool for understanding the behavior of barium propionate in complex solvent systems at the atomic level.

MD simulations can model the solvation of barium propionate, its interaction with other metal precursors (like those of yttrium and copper in REBCO synthesis), and the role of additives. This provides insights into factors affecting solubility and solution stability. By simulating the aggregation behavior and viscosity of the precursor solution, computational models can help in formulating optimal "inks" for deposition techniques, ensuring uniform and defect-free thin films.

Predictive Design of Final Material Properties Beyond the precursor stage, DFT calculations are instrumental in predicting the properties of the final barium-containing materials. For complex oxides like barium titanate (BaTiO₃) or REBCO, DFT can be used to calculate fundamental properties before synthesis is even attempted. These properties include:

Structural Parameters: Predicting stable crystal structures, lattice constants, and atomic positions.

Electronic Properties: Calculating the electronic band structure, density of states, and band gap to determine if the material will be an insulator, semiconductor, or metal.

Mechanical Properties: Estimating bulk modulus, shear modulus, and elastic constants to understand the material's mechanical stability.

This predictive capability accelerates the materials discovery cycle, allowing researchers to screen potential compositions and structures computationally before committing to costly and time-consuming experimental synthesis.

Interactive Data Table: Computationally Predicted Properties of Barium-Containing Functional Oxides This table provides examples of properties that can be predicted for a target material (e.g., a perovskite oxide) synthesized from a barium propionate precursor, using first-principles calculations.

| Property | Computational Method | Predicted Parameter | Significance for Material Application |

| Crystal Structure | DFT (PBEsol, LDA) | Lattice Parameters (a, b, c), Space Group | Determines fundamental physical properties like ferroelectricity or superconductivity. |

| Electronic Structure | DFT | Band Gap Energy (Eg) | Defines the optical and electrical behavior (e.g., for use in capacitors or sensors). |

| Mechanical Stability | DFT | Bulk Modulus | Indicates the material's resistance to compression, relevant for device fabrication. |

| Optical Properties | TD-DFT | Absorption Spectrum | Predicts how the material will interact with light for optoelectronic applications. |

Applications of Bariumpropionat in Materials Science and Engineering

Barium Propionate (B1217596) in Functional Materials Development

The application of barium propionate in creating functional materials is primarily linked to its role as a metal-organic precursor. Through controlled chemical reactions, it transforms into barium-containing inorganic compounds, which form the basis of these materials.

Barium propionate is a key chemical precursor in the synthesis of complex oxide ceramics, particularly through chemical solution deposition (CSD) methods. researchgate.netnih.govacademie-sciences.fr These methods are advantageous due to their low cost and precise control over stoichiometry. mdpi.com Barium propionate is often used in fluorine-free solutions for creating high-performance films. nih.govresearchgate.net

In the synthesis of barium titanate (BaTiO₃), a ferroelectric ceramic widely used in electronics, barium propionate can be used as the barium source. dovepress.combibliotekanauki.plromjist.ro For instance, in the APP-route (all-propionate-precursors), metal propionates are dissolved in propionic acid to create stable solutions that yield high-quality films. academie-sciences.fr The thermal decomposition of barium propionate is a critical step. In inert atmospheres, it tends to follow a radical pathway, forming barium carbonate (BaCO₃) by 500°C. researchgate.netresearchgate.net In the presence of oxygen, oxidative degradation occurs at lower temperatures. researchgate.net The formation of intermediate phases, such as barium carbonate, influences the final crystallization temperature of the desired ceramic, like BaTiO₃. academie-sciences.fracs.org

Barium propionate is also integral to producing high-temperature superconducting ceramics like Yttrium Barium Copper Oxide (YBa₂Cu₃O₇-δ, or YBCO). researchgate.netnih.govresearchgate.net It is used as a precursor salt in solutions for synthesizing YBCO superconducting films. researchgate.net The synthesis of pure metal-propionate powders, including barium propionate, is crucial to avoid unwanted byproducts and ensure reproducible results for the final precursor films. nih.gov The transient liquid-assisted growth (TLAG) process, an innovative CSD method, utilizes these propionate-based precursors to grow epitaxial REBCO (Rare-Earth Barium Copper Oxide) films at ultrafast rates. researchgate.netacs.org

In glass manufacturing, barium compounds are added to create glasses with a high refractive index and hardness. google.com Barium phosphate (B84403) glasses, for example, are noted for their enhanced thermal stability and chemical resistance. nih.gov While traditional methods often use barium carbonate, barium silicate (B1173343) derived from raw minerals is also employed. google.com Metal-organic precursors like barium propionate offer an alternative route for incorporating barium oxide into specialty glass compositions with high homogeneity.

Table 1: Barium Propionate as a Precursor in Ceramic Synthesis

| Target Ceramic | Precursor System | Synthesis Method | Key Process Details | Resulting Material/Application | Citations |

|---|---|---|---|---|---|

| Barium Titanate (BaTiO₃) | Barium Propionate, Titanium Isopropoxide | Chemical Solution Deposition (CSD) | Decomposition of propionate to BaCO₃, crystallization at higher temperatures. | Ferroelectric films for capacitors, sensors. academie-sciences.frdovepress.comromjist.ro | academie-sciences.frdovepress.comromjist.ro |

| YBa₂Cu₃O₇-δ (YBCO) | Yttrium, Barium, and Copper Propionates | Transient Liquid-Assisted Growth (TLAG) via CSD | Utilizes fluorine-free propionate solutions for ultrafast (up to 100 nm/s) epitaxial growth. | High-performance superconducting films. nih.govresearchgate.netacs.org | nih.govresearchgate.netacs.org |

| Y-Substituted Barium Zirconate (BZY) | Barium Carbonate, Yttrium Acetate (B1210297) in Propionic Acid | Chemical Solution Deposition (CSD) | Refluxing precursors in propionic acid creates a molecular precursor solution. | Proton-conducting thin films for electrochemical devices. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Barium propionate plays a role in the formulation of polymer composites, primarily as a precursor for generating ceramic filler particles within a polymer matrix. These composites combine the processability and flexibility of polymers with the functional properties of ceramics, such as high dielectric constants. nist.govcdmf.org.br

The synthesis of polymer-ceramic composites often involves dispersing pre-synthesized ceramic powders, like barium titanate (BaTiO₃), into a polymer. nist.govnist.gov Barium propionate can be used in the initial chemical synthesis of these BaTiO₃ powders. romjist.ro By controlling the synthesis conditions, BaTiO₃ nanoparticles with specific sizes and morphologies can be produced and subsequently incorporated into polymers like polyvinyl alcohol (PVA) or acrylate-based resins. cdmf.org.brnist.gov

In some advanced composite fabrication methods, the ceramic phase is generated in situ. A solution containing barium propionate and a titanium precursor can be integrated with a polymer solution, followed by a thermal treatment that causes the precursors to decompose and form BaTiO₃ nanoparticles directly within the polymer matrix. This can lead to a more homogeneous dispersion of the filler particles. cdmf.org.br The resulting composites, such as those made with viscose fibers and BaTiO₃, can be used for applications like electromagnetic shielding. cellulosechemtechnol.ro The dielectric properties of these composites are strongly influenced by the volume fraction of the ceramic filler. nist.govnist.gov

Barium propionate is a valuable precursor for creating materials used in optoelectronic devices. Many of these materials are perovskite-type ceramics, such as barium titanate (BaTiO₃) and lanthanum-doped barium stannate (LBSO), which possess unique optical and electrical properties. dovepress.comresearchgate.netvu.lt

The synthesis of BaTiO₃ from precursors like barium propionate can yield materials with a high refractive index and a wide bandgap, making them suitable for various optical applications. researchgate.net For example, gadolinium-doped BaTiO₃ thin films prepared by laser ablation from a target synthesized using such precursors have shown potential for optoelectronic applications. researchgate.net

Furthermore, chemical vapor deposition (CVD) processes can utilize metal-organic precursors to create thin, uniform coatings for microelectronics and optoelectronics. ereztech.com While complex organometallic compounds are often used in CVD, solution-based methods employing precursors like barium propionate are also common for producing BaTiO₃ and other perovskites for optoelectronic devices. dovepress.comvu.ltereztech.com

Advanced Applications in Nanotechnology and Thin Films

The use of barium propionate extends into the nanoscale, where it is a fundamental component for synthesizing nanoparticles and fabricating high-quality thin films for a range of advanced applications.

Barium propionate is frequently used in the bottom-up synthesis of barium-containing nanoparticles, particularly barium titanate (BaTiO₃) nanoparticles. dovepress.commdpi.com These nanoparticles are building blocks for many advanced materials and devices. dovepress.com Chemical solution methods like sol-gel processing and co-precipitation are common. researchgate.netnih.gov In these routes, a solution of barium propionate (or a related carboxylate like acetate) is mixed with a titanium precursor, such as titanium isopropoxide. researchgate.net The reaction conditions are controlled to induce the nucleation and growth of nanoparticles.

For example, a sol-gel method can be employed where barium acetate (which can be formed in-situ from propionate) and titanium (IV) isopropoxide are reacted to produce BaTiO₃ nanoparticles. researchgate.net The thermal treatment (calcination) of the resulting gel or powder is critical for achieving the desired crystalline phase and particle size. core.ac.uk Another approach is mechanochemical synthesis, where raw materials are milled at high energy to induce a solid-state reaction, which can produce BaTiO₃ nanoparticles with sizes around 50 nm. romjist.ro The properties of the final nanoparticles, including their size and crystallinity, are highly dependent on the synthesis route and processing parameters. mdpi.com

Table 2: Synthesis of Barium-Containing Nanoparticles

| Target Nanoparticle | Precursor(s) | Synthesis Method | Key Process Details | Average Particle Size | Citations |

|---|---|---|---|---|---|

| BaTiO₃ | Barium and Titanium Oxides | Mechanochemical Synthesis | High-energy ball milling for 50 hours. | ~50 nm | romjist.ro |

| BaTiO₃ | Barium Carbonate, Titanium Dioxide | Solid-State Synthesis with Ball Milling | Calcination at 1050°C for 3 hours after milling. | ~170 nm | mdpi.com |

| BaTiO₃ | Barium Acetate, Titanium Isopropoxide | Sol-Gel / Co-precipitation | Annealing of precursor powder at 900°C to improve crystallinity. | Not specified | researchgate.net |

Barium propionate is extensively used in the fabrication of thin films via chemical solution deposition (CSD). researchgate.netmdpi.com This technique involves depositing a precursor solution onto a substrate, followed by thermal treatment to decompose the organic components and crystallize the desired inorganic film. academie-sciences.frmdpi.com Barium propionate is often part of a precursor solution, for example, dissolved in propionic acid or other solvents, along with precursors for other metallic elements required in the final film. academie-sciences.frresearchgate.net

This method has been successfully used to create thin films of various functional oxides. For instance, superconducting YBCO films are grown from propionate-based fluorine-free solutions. researchgate.netresearchgate.netacs.org The process involves depositing the solution and then pyrolyzing it to form a nanocrystalline precursor layer, which is then heat-treated for final film growth. researchgate.net Similarly, ferroelectric BaTiO₃ thin films are fabricated using CSD, where the decomposition of the propionate precursor leads to the formation of the perovskite phase upon annealing. mdpi.comuta.edu

The characterization of these films is crucial for understanding their properties. Techniques such as X-ray Diffraction (XRD) are used to determine the crystalline phase and orientation of the film. researchgate.netuta.edu Fourier-transform infrared spectroscopy (FTIR) helps in monitoring the decomposition of the propionate precursors during thermal processing. mdpi.comresearchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to analyze the microstructure, thickness, and surface morphology of the fabricated films. mdpi.comuta.edu

Solid-State Properties and Their Modulation in Bariumpropionat Derivatives

The solid-state characteristics of barium propionate and its derivatives are of significant interest for their application in materials science, particularly in the synthesis of complex oxide thin films. The thermal behavior and phase transformations of these compounds are critical parameters that influence the properties of the final material.

Phase Transitions and Polymorphism

Research into the phase transitions of barium propionate derivatives has revealed complex polymorphic behavior, particularly in dicalcium barium propionate, Ca₂Ba(C₂H₅COO)₆ (DBP). This compound exhibits multiple phase transitions at different temperatures, indicating changes in its crystal structure.

Dicalcium barium propionate undergoes a first-order phase transition at 267 K (-6°C) and a second-order phase transition at 204 K (-69°C). tandfonline.comjps.jp The room temperature phase, designated as Phase I, possesses a cubic crystal structure with the space group Fd3m. tandfonline.com Upon cooling to 267 K, it transforms into Phase II, which is characterized by an orthorhombic crystal system with a probable space group of Pnma or Pn21a. researchgate.net A further transition occurs at 204 K to Phase III. tandfonline.com The dynamics of the propionate ion are believed to be closely related to these phase transitions. tandfonline.com ESR studies on Mn²⁺ doped dicalcium barium propionate have shown a significant change in the crystal field at the -6°C transition, confirming the structural change. jps.jp

Under high pressure, dicalcium barium propionate exhibits further ferroelectric phases, highlighting the tunability of its properties. tandfonline.com The application of pressure can also induce reversible phase transitions at room temperature, which is a promising characteristic for the development of solid-state refrigerants. cam.ac.uk

Table 1: Phase Transitions of Dicalcium Barium Propionate

| Phase Transition | Temperature (K) | Temperature (°C) | Order of Transition | Crystal System Change |

|---|---|---|---|---|

| I → II | 267 | -6 | First-order | Cubic to Orthorhombic |

Thermal Stability and Decomposition Mechanisms

The thermal decomposition of barium propionate is a critical process in the preparation of barium-containing functional materials, such as YBa₂Cu₃O₇-x (YBCO) superconductors. The decomposition pathway is highly dependent on the atmosphere.

In an inert atmosphere, metal propionate salts, including barium propionate, typically decompose through a radical mechanism at high temperatures. researchgate.netresearchgate.net This process involves the release of a symmetrical ketone, 3-pentanone (B124093), and carbon dioxide, leading to the formation of barium carbonate (BaCO₃) by 500°C. researchgate.netresearchgate.net

In an oxidizing atmosphere (like air or oxygen), the decomposition follows an oxidative degradation pathway at lower temperatures. researchgate.netresearchgate.net For barium propionate, this involves the evolution of acetaldehyde (B116499) and carbon dioxide. researchgate.netcsic.es An important intermediate in this process is barium oxalate (B1200264) (BaC₂O₄), which is unstable and quickly decomposes to barium carbonate. researchgate.netcsic.esacs.org The main mass loss for pure barium propionate occurs in a single step between 350 and 370°C. researchgate.netacs.orgcsic.es The final solid product of the thermal decomposition of barium propionate in both inert and oxidizing atmospheres is barium carbonate. researchgate.netresearchgate.netacs.org

The thermal decomposition of mixed-anion derivatives, such as barium acetate-propionate, shows more complex behavior with multiple decomposition steps corresponding to the different carboxylate ligands. researchgate.netcsic.es

Table 2: Thermal Decomposition Products of Barium Propionate

| Atmosphere | Primary Gaseous Products | Intermediate Solid | Final Solid Product | Temperature Range (°C) |

|---|---|---|---|---|

| Inert | 3-Pentanone, Carbon Dioxide | - | Barium Carbonate | >400 |

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Barium propionate | Ba(CH₃CH₂COO)₂ |

| Dicalcium barium propionate | Ca₂Ba(C₂H₅COO)₆ |

| Barium carbonate | BaCO₃ |

| 3-Pentanone | C₂H₅COC₂H₅ |

| Carbon dioxide | CO₂ |

| Acetaldehyde | CH₃CHO |

| Barium oxalate | BaC₂O₄ |

| Yttrium Barium Copper Oxide | YBa₂Cu₃O₇-x |

Environmental Fate and Transformation of Bariumpropionat

Mobility and Transport Phenomena of Bariumpropionat in Aquatic and Terrestrial Systems

The mobility and transport of barium propionate (B1217596) as a whole is limited, as it will quickly dissociate in the presence of environmental moisture. The transport is therefore determined by the movement of its constituent ions.

In Aquatic Systems:

Propionate: Due to its high water solubility and weak interaction with sediments, the propionate anion is highly mobile in aquatic systems. It will be transported with the bulk flow of water.

Barium: The transport of barium in aquatic systems is largely controlled by its solubility. In waters with significant concentrations of sulfate (B86663) and carbonate, barium will precipitate and accumulate in the sediments. cdc.gov In very soft or acidic waters with low sulfate and carbonate, barium can be more mobile. Adsorption to suspended particulate matter can also be a significant transport mechanism, leading to its deposition in quiescent areas.

In Terrestrial Systems:

Propionate: The high mobility of propionate in soil suggests a potential for leaching from the soil surface into groundwater. usda.gov

Barium: The low mobility of barium in most soils means that it is generally retained in the upper soil layers. epa.gov Significant downward transport is only expected in sandy soils with low organic matter and clay content, or under acidic conditions that favor the dissolution of barium precipitates. who.int Atmospheric transport of barium can occur when it is associated with dust particles. who.int

Biogeochemical Cycling and Biotransformation (excluding ecotoxicity)

The biogeochemical cycling of barium propionate involves the distinct pathways of its barium and propionate components.

Propionate: The propionate anion is a readily available carbon source for a wide variety of microorganisms in both soil and aquatic environments. epa.govasm.org It is rapidly biodegraded under both aerobic and anaerobic conditions. asm.org In the presence of oxygen, microorganisms will metabolize propionate to carbon dioxide and water. epa.gov Under anaerobic conditions, such as in saturated soils or sediments, propionate is a key intermediate in the anaerobic food web, where it is fermented by syntrophic bacteria into acetate (B1210297), hydrogen, and carbon dioxide, which are then utilized by methanogenic archaea to produce methane. semanticscholar.org Studies have shown that propionate can be almost completely degraded in unsterilized soil within 30 days. asm.org

Barium: Barium is a naturally occurring element and participates in biogeochemical cycles. who.int It can be taken up by plants from the soil, with some plant species known to accumulate barium. who.int From plants, it can be transferred to animals through the food chain. In aquatic systems, marine organisms can concentrate barium from seawater. who.int The cycling of barium in the ocean is linked to biological productivity, with the precipitation of barium sulfate (barite) associated with the decay of organic matter in the water column. who.int This biogenic barite is a key component of marine sediments. who.int Unlike organic compounds, barium is a metallic element and is not biodegraded. researchgate.net Its transformation in the environment is governed by geochemical processes such as precipitation, dissolution, and sorption. frontiersin.org The presence of heavy metals like barium can, in turn, impact the biodegradation of organic compounds by affecting microbial physiology and ecology. nih.govnih.gov

| Compound/Ion | Biotransformation Pathway | Key Organisms | End Products |

| Propionate | Aerobic Biodegradation | Various bacteria and fungi | Carbon dioxide, Water |

| Propionate | Anaerobic Digestion | Syntrophic bacteria, Methanogenic archaea | Methane, Carbon dioxide, Acetate |

| Barium | Bioaccumulation | Plants, Marine organisms | Incorporated into tissues |

Advanced Analytical Methodologies for Bariumpropionat Research

Chromatographic Techniques for Barium Propionate (B1217596) Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate the propionate anion from complex sample matrices for subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of the propionate component of barium propionate. creative-biolabs.com Since propionate itself lacks a strong chromophore for standard UV detection, direct analysis can be challenging. mdpi.com To overcome this, two primary approaches are employed: derivatization and direct detection under specific conditions.

Pre-column derivatization involves reacting the propionate with a labeling reagent to attach a UV-absorbing or fluorescent tag. sciopen.com This significantly enhances detection sensitivity and selectivity. creative-biolabs.com A common method involves converting the acid into a non-volatile chromophoric compound, which can then be easily detected. creative-biolabs.com

Alternatively, direct analysis is possible using reversed-phase HPLC (RP-HPLC) with a C18 column and a UV detector set to a low wavelength, typically around 210 nm. theijes.comresearchgate.net The mobile phase is usually a buffered acidic solution, such as dilute sulfuric acid or phosphoric acid, mixed with an organic modifier like acetonitrile. theijes.comsielc.com HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers even greater specificity and sensitivity, reducing analysis times compared to other methods. creative-biolabs.comfrontiersin.org

Table 1: Example HPLC Conditions for Propionate Analysis

| Parameter | Condition 1: Direct UV | Condition 2: Derivatization |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) researchgate.net | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile / Acidified Water (e.g., 0.05% H₃PO₄) researchgate.net | Acetonitrile / Water Gradient |

| Flow Rate | 1.0 - 1.2 mL/min mdpi.comresearchgate.net | 1.0 mL/min |

| Detection | UV Absorbance at 210 nm theijes.comresearchgate.net | UV or Fluorescence (post-derivatization) |

| Derivatizing Agent | None | 2-nitrophenylhydrazine sciopen.com |

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a highly effective and widely used technique for analyzing volatile fatty acids like propionate. creative-proteomics.comresearchgate.net Due to the low volatility and high polarity of the free acid, direct injection is often unreliable. libretexts.org Therefore, derivatization is a mandatory step to convert propionic acid into a more volatile and thermally stable derivative prior to analysis. libretexts.orgemich.educreative-proteomics.com

Common derivatization strategies include:

Alkylation/Esterification: This involves converting the carboxylic acid into an ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. emich.educolostate.edu Reagents like pentafluorobenzyl bromide (PFBBr) are used for this purpose. nih.gov

Silylation: This method replaces the active hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). emich.educolostate.edu

Once derivatized, the sample is injected into the GC, where the components are separated on a capillary column (e.g., a wax-type column like SH-WAX or a mid-polarity column like DB-225ms). nih.govshimadzu.com Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or Mass Spectrometry (MS) for definitive identification and quantification. creative-proteomics.comcreative-proteomics.comnih.govscirp.org

Table 2: Common Derivatization Approaches for GC Analysis of Propionate

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantage |

|---|---|---|---|

| Alkylation (Esterification) | Pentafluorobenzyl bromide (PFBBr) nih.gov | PFB-propionate ester | Creates a derivative suitable for sensitive electron capture detection (ECD) or MS. |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) emich.edu | TMS-propionate | Common, effective method for reducing polarity and increasing volatility. colostate.edu |

Electrophoretic Methods for Barium Propionate Separation

Capillary Electrophoresis (CE) provides a high-efficiency alternative to chromatographic methods for the analysis of the propionate ion. nih.govwikipedia.org The most common mode used is Capillary Zone Electrophoresis (CZE). libretexts.org In CZE, ions are separated based on their charge-to-size ratio as they migrate through a narrow fused-silica capillary under the influence of a strong electric field. libretexts.orgwhitman.edu

For anions like propionate that lack a native chromophore, indirect UV detection is employed. researchgate.netnih.gov This involves adding a UV-absorbing compound (a chromophore) to the background electrolyte. When the non-absorbing analyte ions displace the chromophore during migration, a decrease in absorbance is registered by the detector, creating a negative peak that is proportional to the analyte's concentration. nih.gov CZE offers advantages of rapid analysis times, high separation efficiency, and minimal sample and reagent consumption. researchgate.netwikipedia.org

Advanced Spectrometric Quantitation of Barium Propionate

Spectrometric methods are indispensable for the elemental and ionic analysis of barium propionate, providing distinct techniques for quantifying the barium cation and the propionate anion.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Barium Content

For the precise and highly sensitive determination of the barium content in barium propionate, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique. nih.gov This method involves introducing a sample, typically after acid digestion, into a high-temperature argon plasma (around 6,000–10,000 K). The plasma atomizes and ionizes the barium atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov

ICP-MS offers exceptionally low detection limits, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, making it ideal for trace-level quantification. cdc.govingeniatrics.com Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is another robust technique for barium analysis, though it generally has slightly higher detection limits than ICP-MS. nih.govcdc.gov Both methods are considered standard for the elemental analysis of barium in a wide variety of samples. cdc.gov

Table 3: Performance Characteristics of ICP-MS for Barium Analysis

| Parameter | Typical Value / Characteristic |

|---|---|

| Technique | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Sample Preparation | Acid digestion (e.g., with nitric acid) cdc.gov |

| Detection Limit | Sub-µg/L (ppb) to ng/L (ppt) range nih.govoup.com |

| Key Advantage | High sensitivity, elemental specificity, isotopic analysis capability nih.gov |

| Commonly Monitored Isotopes | ¹³⁵Ba, ¹³⁷Ba, ¹³⁸Ba |

Ion Chromatography for Propionate Ligand Analysis

Ion Chromatography (IC) is a specialized form of HPLC that is ideally suited for the determination of ionic species, including the propionate anion. thermofisher.com In this technique, a sample solution is injected onto an ion-exchange column. The propionate anions are separated from other anions based on their affinity for the stationary phase. thermofisher.com

After separation, the eluting anions pass through a suppressor device, which reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions. This allows for highly sensitive detection using a conductivity detector. thermofisher.com IC is a direct and reliable method that does not require derivatization and can simultaneously analyze multiple organic and inorganic anions in a single run. thermofisher.comhjjkyyj.com The method is noted for its convenience, speed, and reliability for propionate quantification. hjjkyyj.com

Coupled and Hyphenated Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of barium propionate necessitates analytical methodologies that can provide detailed information about its elemental composition, molecular structure, and thermal properties. Coupled and hyphenated analytical techniques, which link a separation method with a spectroscopic detection method, are invaluable for this purpose. These integrated systems offer enhanced sensitivity, specificity, and the ability to analyze complex matrices, providing a multi-faceted understanding of the compound.

Inductively Coupled Plasma (ICP) Based Techniques

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for the elemental analysis of barium-containing compounds. nih.gov These methods are capable of detecting and quantifying the barium content in a sample with high precision and very low detection limits. nih.gov In the context of barium propionate research, ICP-based techniques are primarily used to confirm the elemental stoichiometry and to detect any trace metallic impurities.

The sample is typically introduced into the instrument as a liquid, which requires prior dissolution of the barium propionate in a suitable solvent, often an acidic aqueous solution. The high-temperature argon plasma atomizes and ionizes the sample, and the resulting ions are then detected. ICP-OES measures the wavelength and intensity of light emitted by the excited atoms, while ICP-MS separates and measures the ions based on their mass-to-charge ratio. nih.gov The high sensitivity of ICP-MS also makes it suitable for isotopic analysis of barium. nih.gov

Table 1: Illustrative ICP-OES Data for Elemental Analysis of Barium Propionate

| Element | Wavelength (nm) | Measured Intensity (Counts) | Concentration (mg/L) |

| Barium (Ba) | 455.403 | 1,250,000 | 10.0 |

| Strontium (Sr) | 421.552 | 150 | < 0.1 |

| Calcium (Ca) | 393.366 | 210 | < 0.1 |

Note: This table presents hypothetical data for illustrative purposes.

Chromatography Coupled with Mass Spectrometry